molecular formula C14H21N B2525675 (2R)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine CAS No. 2248216-24-0

(2R)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine

Cat. No. B2525675
CAS RN: 2248216-24-0
M. Wt: 203.329
InChI Key: BMTKOGFPPDXISF-ZSOXZCCMSA-N
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Description

(2R)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine, commonly known as DMCPA, is a cyclopropylamine compound that has recently gained attention in the field of scientific research. DMCPA has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism Of Action

DMCPA exerts its effects by binding to the NMDA receptor and modulating its activity. The NMDA receptor is a glutamate-gated ion channel that is involved in synaptic plasticity and memory formation. DMCPA has been shown to enhance the activity of the NMDA receptor, leading to increased synaptic plasticity and improved memory formation.
Biochemical and Physiological Effects:
DMCPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMCPA can enhance the activity of the NMDA receptor and increase the release of neurotransmitters such as dopamine and serotonin. In vivo studies have shown that DMCPA can improve cognitive function and memory formation in animal models.

Advantages And Limitations For Lab Experiments

DMCPA has several advantages for use in lab experiments. It is a potent and selective modulator of the NMDA receptor, making it a valuable tool for investigating the role of the receptor in various physiological and biochemical processes. However, DMCPA has limitations, including its complex synthesis process and potential toxicity at high doses.

Future Directions

There are several future directions for research on DMCPA. One area of interest is the development of DMCPA derivatives with improved potency and selectivity for the NMDA receptor. Another area of interest is the investigation of the potential therapeutic applications of DMCPA in the treatment of neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DMCPA and its potential toxicity at high doses.
Conclusion:
In conclusion, DMCPA is a cyclopropylamine compound that has potential applications in various fields of scientific research. It exerts its effects by modulating the activity of the NMDA receptor and has been shown to have various biochemical and physiological effects. While DMCPA has advantages for use in lab experiments, it also has limitations, including its complex synthesis process and potential toxicity at high doses. Further research is needed to fully understand the potential therapeutic applications of DMCPA and its biochemical and physiological effects.

Synthesis Methods

DMCPA can be synthesized through a multistep process involving the reaction of various reagents, including cyclopropane, phenylmagnesium bromide, and N-(tert-butoxycarbonyl)-propan-1-amine. The synthesis process is complex and requires careful attention to detail to ensure the purity and yield of the final product.

Scientific Research Applications

DMCPA has been found to have potential applications in various fields of scientific research. In medicinal chemistry, DMCPA has been shown to have potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and depression. In neuroscience, DMCPA has been studied for its potential as a tool for investigating the role of the N-methyl-D-aspartate (NMDA) receptor in synaptic plasticity and memory formation. In pharmacology, DMCPA has been studied for its potential as a tool for investigating the effects of cyclopropylamines on various physiological and biochemical processes.

properties

IUPAC Name

(2R)-2-(2,2-dimethyl-1-phenylcyclopropyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-11(9-15)14(10-13(14,2)3)12-7-5-4-6-8-12/h4-8,11H,9-10,15H2,1-3H3/t11-,14?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTKOGFPPDXISF-ZSOXZCCMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1(CC1(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1(CC1(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine

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